N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
This compound (CAS 1448047-59-3) features a benzo[d]thiazole-2-carboxamide core substituted with a cyclopentyl group and a pyridin-4-yl-containing pyrazole ethyl chain. Its molecular formula is C₁₈H₁₅N₅OS, with a molecular weight of 349.4 g/mol (). The pyridinyl moiety likely enhances binding affinity through hydrogen bonding or π-π interactions, while the cyclopentyl group may improve lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c29-23(22-25-20-7-3-4-8-21(20)30-22)28(18-5-1-2-6-18)16-15-27-14-11-19(26-27)17-9-12-24-13-10-17/h3-4,7-14,18H,1-2,5-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIXFCHXPGUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopentyl Group : Enhances lipophilicity and molecular interactions.
- Pyridinyl-substituted Pyrazole : Known for various biological activities, including anticancer properties.
- Benzo[d]thiazole Moiety : Contributes to its pharmacological profile, with known activities against various biological targets.
The molecular formula is , and it has a molecular weight of approximately 445.54 g/mol.
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety often exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to possess cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide | HeLa | 15.6 |
| Similar Thiazole Derivative | A549 | 10.3 |
These findings suggest that N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide may also exhibit comparable or superior activity against cancer cell lines.
Inflammatory Response
Preliminary studies have indicated that compounds similar to N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, where modulation of inflammatory pathways can provide therapeutic benefits.
Case Studies and Research Findings
A review of literature reveals several studies focusing on compounds with structural similarities to N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide:
-
Study on Thiazole Derivatives :
- Investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines.
- Found significant activity against breast and lung cancer cells, suggesting potential for further development in oncology.
-
Pyridine-Pyrazole Compounds :
- Explored the biological activities of pyridine-pyrazole derivatives.
- Reported promising results in enzyme inhibition assays, particularly against COX enzymes, indicating anti-inflammatory potential.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs are compared below based on substituents, molecular properties, and available bioactivity
Key Observations:
Pyridinyl vs. However, the absence of pyridinyl may reduce polar interactions with targets like kinases or proteasomes .
Thiophene vs. Pyridine Substitution (Compound 4, ):
- Replacement of pyridin-4-yl with thiophen-2-yl results in 23% inhibition in an unspecified assay, suggesting reduced efficacy compared to pyridine-containing analogs. Thiophene’s electron-rich sulfur atom may alter binding kinetics or solubility .
Benzothiazole Core Modifications (CAS 1170885-57-0):
- The 4-isopropylbenzothiazole and tetrahydrofuran groups increase steric bulk and molecular weight, which could hinder membrane permeability or target engagement compared to the simpler cyclopentyl-pyridinyl analog .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (349.4 g/mol) falls within the acceptable range for oral bioavailability, while the 398.5 g/mol analog (CAS 1170885-57-0) may face challenges in solubility or absorption .
Q & A
Q. Core techniques :
- NMR spectroscopy : H and C NMR confirm regiochemistry of pyrazole and benzothiazole substituents. Aromatic proton shifts (δ 7.5–9.0 ppm) and carbonyl carbons (δ 165–170 ppm) are critical markers .
- HRMS : Validates molecular weight (e.g., m/z [M+H]) with <2 ppm error .
- IR spectroscopy : Confirms amide C=O stretches (~1680 cm) and pyridine/pyrazole C=N vibrations (~1600 cm) .
Q. Common discrepancies :
- Tautomerism in pyrazole : Ambiguous NMR signals may arise from 1H-pyrazole ↔ 2H-pyrazole tautomerization, resolved via variable-temperature NMR or X-ray crystallography .
- Rotameric splitting : N-ethyl linkages can exhibit restricted rotation, causing duplicated signals in NMR; deuteration or computational modeling (DFT) clarifies assignments .
Advanced: How can researchers optimize reaction yields for low-yielding steps (e.g., pyridinyl-pyrazole coupling)?
Q. Strategies :
- Catalyst screening : Use Pd(OAc)/XPhos systems for Suzuki-Miyaura couplings, with microwave-assisted heating (80–100°C) to reduce reaction times .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of heterocyclic intermediates but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .
- Additives : Copper(I) bromide (0.1–1.0 equiv) and cesium carbonate (2–3 equiv) improve Ullmann-type couplings for pyridine-pyrazole linkages, as shown in analogous syntheses .
Q. Yield analysis :
- Monitor reactions via TLC (R tracking) and LC-MS to identify side products (e.g., dehalogenated byproducts in cross-couplings) .
Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) data for analogs?
Q. Approaches :
- Molecular docking : Compare binding poses of the compound and analogs in target proteins (e.g., kinase domains). For example, pyridinyl-pyrazole orientation may sterically hinder interactions if the benzothiazole group adopts non-planar conformations .
- QM/MM simulations : Evaluate electronic effects of substituents (e.g., cyclopentyl vs. cyclohexyl) on amide bond flexibility and target binding .
- Reaction path modeling : Use density functional theory (DFT) to predict regioselectivity in heterocyclic ring closures, addressing inconsistencies in synthetic outcomes .
Q. Case study :
- Contradictory IC values for analogs with varying pyridinyl positions can be rationalized by docking into ATP-binding pockets, where 4-pyridinyl groups show stronger π-π stacking than 3-substituted isomers .
Basic: What in vitro assays are recommended for preliminary biological screening of this compound?
Q. Standard assays :
- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
- Solubility/pharmacokinetics : Use shake-flask method (PBS, pH 7.4) and Caco-2 permeability assays to prioritize analogs .
Advanced: How can researchers validate target engagement and resolve off-target effects in vivo?
Q. Methodology :
- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantifies binding kinetics (k/k) to purified targets .
- Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with clickable probes to identify off-target interactions in cell lysates .
- In vivo imaging : Radiolabel the compound with F or C for PET imaging to assess biodistribution and target occupancy in animal models .
Advanced: What strategies address low reproducibility in biological activity across assay platforms?
Q. Troubleshooting :
- Assay conditions : Standardize ATP concentrations (e.g., 1 mM for kinase assays) and cell passage numbers to minimize variability .
- Metabolite interference : Use LC-MS/MS to detect compound degradation (e.g., amide hydrolysis) in cell media .
- Data normalization : Include reference inhibitors (e.g., staurosporine for kinases) and Z’-factor calculations to validate assay robustness .
Basic: How do structural modifications (e.g., cyclopentyl vs. aryl groups) influence physicochemical properties?
Q. Key modifications :
Q. Analytical tools :
- HPLC logD : Measure partition coefficients (pH 7.4) to guide lead optimization .
Advanced: How can reaction engineering (e.g., flow chemistry) improve scalability of key synthetic steps?
Q. Innovations :
- Continuous flow synthesis : Apply to exothermic steps (e.g., amide couplings) using microreactors with temperature control (±2°C) to suppress side reactions .
- In-line analytics : Integrate PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. Case example :
- A telescoped process for pyrazole formation achieved 85% yield in flow vs. 65% in batch by minimizing intermediate degradation .
Advanced: What computational tools predict metabolic liabilities (e.g., CYP450 oxidation) in this scaffold?
Q. Tools :
- ADMET Predictors : Simcyp® or StarDrop® models identify vulnerable sites (e.g., cyclopentyl C-H bonds) for CYP3A4-mediated oxidation .
- DEREK Nexus : Flags structural alerts (e.g., thiazole rings) for glutathione adduct formation .
Q. Mitigation :
- Introduce electron-withdrawing groups (e.g., fluorine) at predicted oxidation sites to block metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
